Acetic acid--4-(bromomethyl)-2-methoxyphenol (1/1)
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Overview
Description
Acetic acid;4-(bromomethyl)-2-methoxyphenol is an organic compound that features both acetic acid and bromomethyl groups attached to a methoxyphenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in the presence of a solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-(bromomethyl)-2-methoxyphenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenolic group can be oxidized to form quinones.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Major products are quinones.
Reduction Reactions: The primary product is 2-methoxyphenol.
Scientific Research Applications
Acetic acid;4-(bromomethyl)-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins
Mechanism of Action
The mechanism of action of acetic acid;4-(bromomethyl)-2-methoxyphenol involves its interaction with various molecular targets. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. The phenolic group can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to changes in enzyme activity and gene expression, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromomethylphenol: Lacks the methoxy and acetic acid groups, making it less versatile in chemical reactions.
2-Methoxyphenol: Does not contain the bromomethyl group, limiting its use in substitution reactions.
4-Bromomethyl-2-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an acetic acid group, leading to different reactivity and applications.
Uniqueness
Acetic acid;4-(bromomethyl)-2-methoxyphenol is unique due to the presence of both bromomethyl and methoxy groups on the phenol ring, along with an acetic acid group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
58305-56-9 |
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Molecular Formula |
C10H13BrO4 |
Molecular Weight |
277.11 g/mol |
IUPAC Name |
acetic acid;4-(bromomethyl)-2-methoxyphenol |
InChI |
InChI=1S/C8H9BrO2.C2H4O2/c1-11-8-4-6(5-9)2-3-7(8)10;1-2(3)4/h2-4,10H,5H2,1H3;1H3,(H,3,4) |
InChI Key |
KYQYFTUXGFLSCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=C(C=CC(=C1)CBr)O |
Origin of Product |
United States |
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